1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]methanamine
Description
1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]methanamine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring, an imidazole ring, and phenyl groups
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-18-7-5-10-21(15-18)28-14-13-26-23(28)17-25-16-20-9-6-12-27-24(20)29-22-11-4-3-8-19(22)2/h3-15,25H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFVHNZVOCNTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2CNCC3=C(N=CC=C3)OC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and then coupled with the pyridine derivative.
Final Coupling: The final step involves coupling the imidazole derivative with the pyridine-phenoxy compound under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl or pyridine derivatives.
Scientific Research Applications
1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(4-methylphenyl)imidazol-2-yl]methyl]methanamine
- 1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(3-chlorophenyl)imidazol-2-yl]methyl]methanamine
Uniqueness
1-[2-(2-methylphenoxy)pyridin-3-yl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
